Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate CAS number
Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate CAS number
Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate (CAS 497250-66-5): A Technical Whitepaper on Synthesis, Mechanisms, and Nootropic Drug Development
Executive Summary
Tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS 497250-66-5) is a highly specialized synthetic intermediate utilized extensively in the pharmaceutical industry, particularly in the development of racetam-class nootropics such as Piracetam, Oxiracetam, and Levetiracetam[1]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, synthetic pathways, and its strategic role as a protected precursor in complex drug design.
Physicochemical Profiling and Structural Identity
Understanding the baseline metrics of tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate is essential for optimizing reaction conditions, particularly regarding solvent compatibility, phase separation during workup, and thermal stability during reflux operations[2].
| Property | Value |
| Chemical Name | Tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate |
| CAS Number | 497250-66-5 |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| SMILES String | O=C(OC(C)(C)C)CN1CCCC1=O |
| Structural Class | Pyrrolidin-2-one derivative / Ester |
Strategic Role in Drug Development: The Racetam Scaffold
The core structural motif of the racetam family is the 2-pyrrolidone ring. Direct functionalization of this ring can be challenging due to competing side reactions (e.g., O-alkylation vs. N-alkylation). By utilizing tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate, chemists achieve a highly controlled synthetic environment[1].
Causality of the Tert-Butyl Protecting Group: The bulky tert-butyl moiety serves a critical dual purpose. First, it sterically shields the ester carbonyl, preventing premature hydrolysis or unwanted nucleophilic attacks during the construction of the pyrrolidone ring. Second, it is highly acid-labile. This allows for selective deprotection using mild acids like Trifluoroacetic acid (TFA) to yield 2-(2-oxopyrrolidin-1-yl)acetic acid without disrupting the robust lactam amide bond[1].
Synthetic Methodologies: Industrial vs. Bench-Scale Routes
Industrial synthesis pathway of Piracetam via the CAS 497250-66-5 intermediate.
Route A: Industrial Cascade Cyclization
This route is favored for scale-up due to its atom economy and avoidance of expensive pre-formed pyrrolidone precursors[1]. Mechanism: Tert-butyl glycinate undergoes a tandem bimolecular nucleophilic substitution (SN2) and intramolecular lactamization with methyl 4-chlorobutyrate. The primary amine of the glycinate attacks the alkyl chloride, followed by the secondary amine attacking the methyl ester, expelling methanol and forming the 5-membered ring.
Route B: Bench-Scale Direct N-Alkylation
For rapid laboratory synthesis, direct N-alkylation of 2-pyrrolidone with tert-butyl bromoacetate is utilized[3]. Mechanism: A strong base (e.g., Sodium Hydride) deprotonates the amide nitrogen of 2-pyrrolidone. The resulting highly nucleophilic lactam anion attacks the electrophilic carbon of tert-butyl bromoacetate via an SN2 mechanism.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis via Cascade Cyclization (Route A)
Objective: Synthesize tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate from tert-butyl glycinate.
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Reagent Preparation: Dissolve 1.0 equivalent of tert-butyl glycinate in anhydrous toluene. Causality: Toluene acts as an azeotropic agent to remove the methanol byproduct, driving the equilibrium of the lactamization forward.
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Addition: Slowly add 1.1 equivalents of methyl 4-chlorobutyrate under an inert argon atmosphere to prevent oxidative degradation[1].
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Reflux & Lactamization: Heat the mixture to reflux (approx. 110°C) for 12-16 hours.
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Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent. The disappearance of the primary amine spot (which stains positive/purple with ninhydrin) indicates the completion of the initial N-alkylation.
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Workup: Cool the reaction to room temperature. Wash the organic layer sequentially with 1M HCl (to remove unreacted amines), saturated NaHCO3 (to neutralize residual acid), and brine.
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Drying & Concentration: Dry the organic phase over anhydrous MgSO4. Filter and concentrate under reduced pressure to yield the crude product.
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Purification: Purify via silica gel column chromatography to obtain pure tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate[2].
Step-by-step experimental workflow for the cascade cyclization protocol.
Protocol 2: Deprotection to 2-(2-oxopyrrolidin-1-yl)acetic acid
Objective: Remove the tert-butyl protecting group to yield the free acid precursor for Piracetam.
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Dissolution: Dissolve the purified tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate in Dichloromethane (DCM)[3].
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Acidic Cleavage: Add 5 equivalents of Trifluoroacetic acid (TFA) dropwise at 0°C.
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Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The generation and escape of isobutylene gas thermodynamically drives the deprotection reaction to 100% completion.
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Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene to remove trace TFA, yielding pure 2-(2-oxopyrrolidin-1-yl)acetic acid[1].
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified before proceeding to downstream amidation:
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1H NMR (CDCl3): Look for the distinct intense singlet at ~1.45 ppm corresponding to the 9 protons of the tert-butyl group. The pyrrolidone ring will show multiplets around 2.0-2.4 ppm (ring CH2 protons) and 3.4-3.5 ppm (N-CH2 ring protons). The acetate CH2 will appear as a singlet near 4.0 ppm[2].
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LC-MS: The mass spectrum should display a prominent[M+H]+ peak at m/z 200.1, confirming the molecular weight of 199.25 g/mol [2].
Conclusion
The strategic utilization of tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS 497250-66-5) highlights the elegance of modern protecting-group chemistry in drug development. By masking the reactive carboxylic acid, chemists can execute harsh cyclization or alkylation steps with high fidelity, ultimately streamlining the synthesis of neuro-active racetam therapeutics.
References
- CN116621755A - 一种吡拉西坦有关物质的合成方法 - Google Patents.
- 497250-66-5|tert-Butyl 2-(2-oxopyrrolidin-1-yl)
- Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)



